molecular formula C19H10Br2Cl2N4O3S2 B3825350 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide

5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B3825350
M. Wt: 637.2 g/mol
InChI Key: VHPWNVZBGGEKHU-UHFFFAOYSA-N
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Description

5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide is a complex organic compound that features multiple functional groups, including bromine atoms, a benzothiadiazole ring, a sulfonamide group, and a dichlorophenyl group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazole core, followed by the introduction of bromine atoms through halogenation reactions. The sulfonamide group can be introduced via sulfonation and subsequent amide formation. The final step often involves coupling the dichlorophenyl group to the benzamide structure under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.

    Reduction: Reduction reactions can occur at the bromine atoms or the sulfonamide group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors, antimicrobial agents, or other bioactive molecules.

Medicine

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or dyes for electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
  • 5-Chloro-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide

Uniqueness

The unique combination of functional groups in 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide may confer specific properties, such as enhanced biological activity or improved material characteristics, compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-[(4-bromo-2,1,3-benzothiadiazol-7-yl)sulfonylamino]-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2Cl2N4O3S2/c20-9-1-5-15(11(7-9)19(28)24-10-2-4-13(22)14(23)8-10)27-32(29,30)16-6-3-12(21)17-18(16)26-31-25-17/h1-8,27H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPWNVZBGGEKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C4=NSN=C34)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)-N-(3,4-dichlorophenyl)benzamide

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